Hydrogen Bond Acceptor Count Doubled Relative to N-Boc-dipropargylamine
The target compound possesses four hydrogen bond acceptor sites (two ether oxygens plus two carbamate oxygens), compared to only two acceptors (carbamate oxygens alone) in N-Boc-dipropargylamine (CAS 262418-92-8) [1]. This doubling of H-bond acceptor capacity is structurally conferred by the glycerol-bis(ether) backbone, which is absent in the direct N,N-dipropargyl analog. The increased acceptor count is expected to enhance aqueous solubility and modulate chromatographic retention, which can be critical during purification of click conjugates [2].
| Evidence Dimension | Hydrogen bond acceptor count (computed) |
|---|---|
| Target Compound Data | 4 H-bond acceptors |
| Comparator Or Baseline | N-Boc-dipropargylamine (CAS 262418-92-8): 2 H-bond acceptors |
| Quantified Difference | +2 H-bond acceptors (100% increase) |
| Conditions | PubChem computed properties based on Cactvs 3.4.6.11; both compounds evaluated as neutral species |
Why This Matters
Higher H-bond acceptor count directly impacts aqueous solubility and chromatographic behavior, influencing ease of purification and compatibility with aqueous bioconjugation protocols.
- [1] PubChem. Computed properties: Hydrogen Bond Acceptor Count for CID 102368903 (target) vs. CID for CAS 262418-92-8. View Source
- [2] PubChem. Hydrogen Bond Acceptor Count definition and relevance to solubility and purification in drug discovery. Computed by Cactvs 3.4.6.11. View Source
